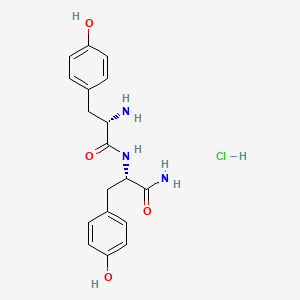

H-Tyr-Tyr-NH2 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Tyr-Tyr-NH2 HCl is a useful research compound. Its molecular formula is C18H22ClN3O4 and its molecular weight is 379.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research

Peptide Synthesis and Modification

H-Tyr-Tyr-NH2 HCl serves as a valuable model compound in peptide synthesis. Its structure allows for the exploration of various peptide modifications, particularly those involving tyrosine residues. Recent studies have highlighted its role in selective cleavage and functionalization of peptides, showcasing methods that target tyrosine for specific modifications without affecting other amino acids .

Table 1: Peptide Modification Techniques Using this compound

Drug Development

Targeted Drug Delivery

The unique properties of this compound make it an attractive candidate for targeted drug delivery systems. Its ability to form stable complexes with various drug molecules allows for the development of delivery systems that can enhance the bioavailability and efficacy of therapeutic agents. For instance, studies have demonstrated that tyrosine residues can participate in redox reactions, which can be harnessed to trigger the release of drugs in response to specific stimuli .

Case Study: Tyrosine-based Drug Delivery Systems

A study investigated the use of tyrosine-containing peptides as scaffolds for drug delivery. The research highlighted how these peptides could be engineered to respond to biological signals, allowing for controlled release mechanisms that improve therapeutic outcomes .

Materials Science

Peptide Films and Nanostructures

The assembly of peptide films incorporating this compound has shown promise in materials science, particularly in the development of bio-inspired catalytic scaffolds. These films exhibit unique redox-active properties due to the densely packed tyrosine units, which can enhance chemical reactions .

Table 2: Properties of Peptide Films Containing Tyrosine

Analyse Des Réactions Chimiques

Table 1: Representative Coupling Conditions for H-Tyr-Tyr-NH2·HCl

| Reagent System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| HATU/DIPEA in DMF | 2–4 h | 85–90 | |

| HBTU/DIPEA in NMP | 4–6 h | 75–80 |

Phosphorylation and Post-Translational Modifications

Tyrosine residues in H-Tyr-Tyr-NH2·HCl can undergo phosphorylation using derivatives like Fmoc-Tyr(PO(OBzl)OH)-OH. Key findings include:

-

Phosphate Protection :

Partially protected phosphates (e.g., PO(OBzl)OH) reduce coupling efficiency due to salt formation with piperidine during Fmoc deprotection . -

Deprotection Methods :

Acidic Cleavage

H-Tyr-Tyr-NH2·HCl undergoes hydrolysis under strong acidic conditions:

-

Trifluoroacetic Acid (TFA) : Cleavage of tert-butyl (tBu) protecting groups generates intermediates like H-Tyr-4-ADPV-NH2, which degrades further to H-Tyr-NH2 .

-

Degradation Pathway :

H Tyr Tyr NH2 HClTFAH Tyr 4 ADPV NH2H2OH Tyr NH2 Byproducts

Enzymatic Stability

-

Thermolysin-Catalyzed Hydrolysis :

The enzyme cleaves peptides at hydrophobic residues (e.g., Leu, Phe) but shows low activity toward Tyr-NH2 termini .

Redox and Metal Coordination Reactions

Tyrosine residues participate in redox processes:

-

Copper-Mediated Oxidation :

In lytic polysaccharide monooxygenases (LPMOs), tyrosine forms a [TyrO–Cu–OH]+ intermediate, enabling substrate oxidation . -

Mechanistic Insight :

Deprotonation of tyrosine (pKa ~10) facilitates coordination to Cu(II), forming reactive species capable of abstracting hydrogen atoms .

Stability and Storage

Propriétés

Numéro CAS |

98758-81-7 |

|---|---|

Formule moléculaire |

C18H22ClN3O4 |

Poids moléculaire |

379.8 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C18H21N3O4.ClH/c19-15(9-11-1-5-13(22)6-2-11)18(25)21-16(17(20)24)10-12-3-7-14(23)8-4-12;/h1-8,15-16,22-23H,9-10,19H2,(H2,20,24)(H,21,25);1H/t15-,16-;/m0./s1 |

Clé InChI |

PYUFRIUZRAOFSI-MOGJOVFKSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)O.Cl |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)N)O.Cl |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)O.Cl |

Séquence |

YY |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.